molecular formula C13H19N3O2S B13988543 4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE

4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE

Cat. No.: B13988543
M. Wt: 281.38 g/mol
InChI Key: ULMCQGUXZGAKJV-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is a chemical compound that features a piperazine ring substituted with a cyclopropyl group and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzene ring.

    Substitution: The compound can participate in substitution reactions, particularly at the benzene ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methyl-1-piperazinyl)sulfonyl]benzenamine: Similar structure but with a methyl group instead of a cyclopropyl group.

    4-[(4-Phenyl-1-piperazinyl)sulfonyl]benzenamine: Contains a phenyl group in place of the cyclopropyl group.

Uniqueness

4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

4-(4-cyclopropylpiperazin-1-yl)sulfonylaniline

InChI

InChI=1S/C13H19N3O2S/c14-11-1-5-13(6-2-11)19(17,18)16-9-7-15(8-10-16)12-3-4-12/h1-2,5-6,12H,3-4,7-10,14H2

InChI Key

ULMCQGUXZGAKJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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